Macrotetrolide alpha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

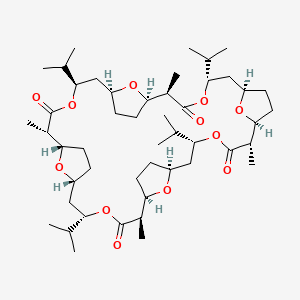

Macrotetrolide alpha, also known as this compound, is a useful research compound. Its molecular formula is C48H80O12 and its molecular weight is 849.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Antimicrobial and Antifungal Activity

Macrotetrolide alpha has demonstrated significant antimicrobial properties, particularly against phytopathogens. Studies have shown that it effectively inhibits the growth of various fungi and bacteria that affect crops. For instance, it has been reported to impair motility and cause lysis of zoospores in the grapevine downy mildew pathogen Plasmopara viticola at concentrations as low as 10 μg/ml .

Table 1: Efficacy of this compound Against Phytopathogens

| Pathogen | Concentration (μg/ml) | Effect |

|---|---|---|

| Plasmopara viticola | 10 | Impaired motility and lysis |

| Aphanomyces cochlioides | 20 | Inhibited growth |

| Botrytis cinerea | 15 | Reduced spore viability |

Insecticidal and Acaricidal Properties

In addition to its antifungal capabilities, this compound has been shown to exhibit insecticidal and acaricidal effects. This makes it a promising candidate for developing eco-friendly agrochemicals that can control pest populations without harming beneficial organisms .

Medical Applications

Antifungal Activity

this compound has shown potent antifungal activity against clinically relevant fungi, including Candida albicans and Cryptococcus spp. Research indicates that it possesses fungistatic properties, inhibiting fungal growth effectively in vitro and in animal models . Notably, it has been found to have broader activity than previously recognized against fluconazole-resistant strains of C. albicans, although some isolates exhibited resistance .

Case Study: Use in Biofilm Infections

In a study examining biofilm infections caused by C. albicans, this compound was tested for its effectiveness in disrupting established biofilms. The results indicated a significant reduction in biofilm biomass and viability when treated with this compound compared to controls .

Environmental Impact

The environmental impact of this compound is minimal compared to traditional chemical pesticides. Its use in agriculture has been associated with improved soil health and reduced chemical runoff into water systems. Studies suggest that the biological quality of soil remains largely unaffected when macrotetrolides are applied appropriately .

特性

分子式 |

C48H80O12 |

|---|---|

分子量 |

849.1 g/mol |

IUPAC名 |

(1S,2S,5R,7S,10R,11R,14S,16R,19S,20S,23R,25S,28R,29R,32S,34R)-2,11,20,29-tetramethyl-5,14,23,32-tetra(propan-2-yl)-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C48H80O12/c1-25(2)41-21-33-13-17-38(53-33)30(10)46(50)58-43(27(5)6)23-35-15-19-40(55-35)32(12)48(52)60-44(28(7)8)24-36-16-20-39(56-36)31(11)47(51)59-42(26(3)4)22-34-14-18-37(54-34)29(9)45(49)57-41/h25-44H,13-24H2,1-12H3/t29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+ |

InChIキー |

LBBOJOXJXKHZOM-DLBQVCLGSA-N |

異性体SMILES |

C[C@@H]1[C@H]2CC[C@H](O2)C[C@@H](OC(=O)[C@H]([C@@H]3CC[C@@H](O3)C[C@H](OC(=O)[C@@H]([C@H]4CC[C@H](O4)C[C@@H](OC(=O)[C@H]([C@@H]5CC[C@@H](O5)C[C@H](OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C |

正規SMILES |

CC1C2CCC(O2)CC(OC(=O)C(C3CCC(O3)CC(OC(=O)C(C4CCC(O4)CC(OC(=O)C(C5CCC(O5)CC(OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C |

同義語 |

macrotetrolide alpha |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。